molecular formula C6H10N2O2 B12007719 (3R,6S)-3,6-dimethylpiperazine-2,5-dione CAS No. 35590-65-9

(3R,6S)-3,6-dimethylpiperazine-2,5-dione

Cat. No.: B12007719
CAS No.: 35590-65-9
M. Wt: 142.16 g/mol
InChI Key: WWISPHBAYBECQZ-ZXZARUISSA-N
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Description

(3R,6S)-3,6-dimethylpiperazine-2,5-dione is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, characterized by the presence of two methyl groups at the 3 and 6 positions and a dione functional group at the 2 and 5 positions. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3,6-dimethylpiperazine-2,5-dione typically involves the cyclization of appropriate diamines or the oxidation of piperazine derivatives. One common method is the cyclization of N,N’-dimethyl-1,2-diaminoethane under acidic conditions, followed by oxidation to form the dione structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols or amines.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3R,6S)-3,6-dimethylpiperazine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its stable structure and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological molecules allows researchers to study enzyme activities, protein-ligand interactions, and cellular processes.

Medicine

In the medical field, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.

Industry

Industrially, this compound is used in the production of polymers, resins, and other materials. Its unique properties contribute to the development of high-performance materials with specific characteristics.

Mechanism of Action

The mechanism by which (3R,6S)-3,6-dimethylpiperazine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, influencing various biochemical pathways. These interactions can modulate enzyme activities, alter signal transduction pathways, and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3R,6R)-3,6-dimethylpiperazine-2,5-dione: A stereoisomer with different spatial arrangement of the methyl groups.

    Piperazine-2,5-dione: Lacks the methyl groups, offering different reactivity and properties.

    N-methylpiperazine-2,5-dione: Contains a single methyl group, leading to distinct chemical behavior.

Uniqueness

(3R,6S)-3,6-dimethylpiperazine-2,5-dione is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomerism can influence the compound’s reactivity, interaction with biological targets, and overall stability, making it a valuable compound for various applications.

Properties

CAS No.

35590-65-9

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(3R,6S)-3,6-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4+

InChI Key

WWISPHBAYBECQZ-ZXZARUISSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N1)C

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C

Origin of Product

United States

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